4-Hydroxy-7-methoxyquinoline

Catalog No.
S3309902
CAS No.
82121-05-9
M.F
C10H9NO2
M. Wt
175.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Hydroxy-7-methoxyquinoline

CAS Number

82121-05-9

Product Name

4-Hydroxy-7-methoxyquinoline

IUPAC Name

7-methoxy-1H-quinolin-4-one

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

InChI

InChI=1S/C10H9NO2/c1-13-7-2-3-8-9(6-7)11-5-4-10(8)12/h2-6H,1H3,(H,11,12)

InChI Key

NQUPXNZWBGZRQX-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)C(=O)C=CN2

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C=CN2

4-Hydroxy-7-methoxyquinoline is an organic compound with the molecular formula C10H9NO2\text{C}_{10}\text{H}_{9}\text{N}\text{O}_{2} and a molecular weight of 175.18 g/mol. It features a quinoline core structure, which is characterized by a bicyclic aromatic system containing a benzene ring fused to a pyridine ring. The presence of hydroxyl (-OH) and methoxy (-OCH₃) groups at the 4 and 7 positions, respectively, contributes to its unique chemical properties and potential biological activities.

, including:

  • Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with additional functional groups.
  • Reduction: It can undergo reduction reactions using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in more saturated derivatives.
  • Substitution: The compound is capable of electrophilic and nucleophilic substitution reactions, allowing for the introduction of different functional groups under specific conditions.

Common Reagents and Conditions

Reaction TypeCommon ReagentsConditions
OxidationPotassium permanganateAcidic medium
ReductionLithium aluminum hydrideAnhydrous conditions
SubstitutionHalogens (Cl₂, Br₂)Presence of a catalyst

Major Products Formed

  • From Oxidation: Quinoline derivatives with additional oxygen-containing functional groups.
  • From Reduction: Reduced quinoline derivatives.
  • From Substitution: Halogenated quinoline derivatives.

4-Hydroxy-7-methoxyquinoline exhibits various biological activities, including:

  • Antimicrobial Properties: Studies suggest it may possess antimicrobial effects against certain bacteria and fungi.
  • Anticancer Activity: Preliminary research indicates potential anticancer properties, possibly through mechanisms such as DNA intercalation and enzyme inhibition.
  • Influence on Cellular Mechanisms: It interacts with enzymes and proteins, potentially affecting cell signaling pathways, gene expression, and cellular metabolism.

The synthesis of 4-Hydroxy-7-methoxyquinoline can be achieved through several methods:

  • Traditional Synthesis: Involves the reaction of anthranilic acid derivatives with appropriate reagents under controlled conditions. This method typically requires careful temperature management and purification steps to obtain high yields.
  • Novel Synthesis Process: A recent method involves mixing trimethyl orthoformate with isopropylidene malonate, followed by the addition of 3,4-dimethoxyaniline. The process includes reflux reactions and centrifugation steps to enhance yield and purity .

Industrial Production Methods

In industrial settings, the production often utilizes continuous flow reactors and optimized reaction conditions to ensure scalability while maintaining high yield and purity levels. The process may include purification steps such as crystallization .

4-Hydroxy-7-methoxyquinoline is utilized in various fields:

  • Chemistry: Serves as a building block for synthesizing more complex organic molecules.
  • Biology: Investigated for its potential biological activities, particularly in antimicrobial and anticancer research.
  • Medicine: Ongoing research aims to explore its therapeutic potential for various diseases.
  • Industry: Employed in the production of dyes, pigments, and other industrial chemicals.

Several compounds share structural similarities with 4-Hydroxy-7-methoxyquinoline:

  • 4-Hydroxy-6-methoxyquinoline
  • 6-Methoxyquinoline
  • 2-Hydroxyquinoline

Comparison

CompoundUnique Features
4-Hydroxy-7-methoxyquinolineSpecific substitution pattern leading to distinct properties.
4-Hydroxy-6-methoxyquinolineDifferent substitution at the 6-position may affect reactivity.
6-MethoxyquinolineLacks hydroxyl group at the 4-position; different biological activity profile.
2-HydroxyquinolineHydroxyl group at the 2-position alters chemical behavior compared to 4-hydroxyl derivatives.

4-Hydroxy-7-methoxyquinoline's unique substitution pattern imparts distinct chemical reactivity, stability, and biological activity compared to these similar compounds, making it a valuable candidate for further research and application in medicinal chemistry.

XLogP3

0.6

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (97.44%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

7-Methoxy-4-quinolinol

Dates

Last modified: 08-19-2023

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